![molecular formula C15H18BrNO3 B2825320 tert-butyl 2-(6-bromo-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate CAS No. 1224927-63-2](/img/structure/B2825320.png)
tert-butyl 2-(6-bromo-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate
Overview
Description
Tert-butyl 2-(6-bromo-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate (TBBQA) is an organic compound of the quinoline family. It is a colorless solid, and has been studied extensively in the laboratory due to its various applications in scientific research.
Scientific Research Applications
Synthesis of Derivatives and Complex Compounds
- A novel tert-butyl 2-(1-oxoisoindolin-2-yl)acetate derivative is used in the synthesis of N-isoindolinyl (ethynylalanine) derivatives and N-isoindolinyl-1,2,3-triazolylalanine derivatives, showcasing its utility in creating unnatural amino acid derivatives through click chemistry (Patil & Luzzio, 2017).
Chemical Transformation and Recyclization Processes
- tert-Butyl 2-(7-bromo-3-tert-butyl-8-R-4-oxopyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl)acetates undergo rapid cascade reactions with alkyl lithiums, leading to the formation of tert-butyl 7-amino-3-tert-butyl-8-R-2-oxo-1,2-dihydropyrrolo[1,2-b][1,2,4]triazine-6-carboxylates and a tetracyclic [1,2,4]triazino[2′,3′:1,5]pyrrolo[3,2-c]isoquinoline derivative, illustrating its versatility in complex recyclization processes (Ivanov, 2020).
Enhancing Chemical Reactions and Syntheses
- tert-Butyl perbenzoate has been identified as a substitute for benzoquinone in mild Fujiwara-Moritani reactions, indicating its potential in enhancing chemical reactions and syntheses (Liu & Hii, 2011).
- tert-Butyl nitrite serves a dual role as an oxidant and a N1 synthon in a multicomponent reaction involving quinolines, isoquinolines, and styrenes, showcasing its utility in facilitating complex chemical syntheses (Sau et al., 2018).
Potential in Drug Development
- N-tert-Butyl isoquine (GSK369796), a 4-aminoquinoline drug candidate, was developed as part of a public-private partnership, exemplifying the compound's potential in drug development. This molecule was designed based on chemical, toxicological, pharmacokinetic, and pharmacodynamic considerations (O’Neill et al., 2009).
Utility in tert-Butoxycarbonylation Reactions
- 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) is used as a tert-butoxycarbonylation reagent for aromatic and aliphatic amine hydrochlorides and phenols, demonstrating its utility in tert-butoxycarbonylation reactions (Ouchi et al., 2002).
properties
IUPAC Name |
tert-butyl 2-(6-bromo-2-oxo-3,4-dihydroquinolin-1-yl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO3/c1-15(2,3)20-14(19)9-17-12-6-5-11(16)8-10(12)4-7-13(17)18/h5-6,8H,4,7,9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVGZKJWHYJCCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C(=O)CCC2=C1C=CC(=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 2-(6-bromo-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate |
Synthesis routes and methods
Procedure details
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